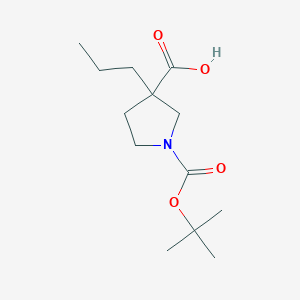
1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylique est un composé qui appartient à la classe des acides pyrrolidine carboxyliques. Il est caractérisé par la présence d'un groupe protecteur tert-butoxycarbonyl (Boc), qui est couramment utilisé en synthèse organique pour protéger les groupes amine pendant les réactions chimiques . Ce composé est intéressant en raison de ses applications dans divers domaines, notamment la synthèse organique et la chimie médicinale.
Méthodes De Préparation
La synthèse de l'acide 1-(tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylique implique généralement la protection du groupe amine en utilisant du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que l'hydroxyde de sodium . La réaction peut être effectuée dans divers solvants, notamment le tétrahydrofurane (THF) et l'acétonitrile (MeCN), à différentes températures . Les méthodes de production industrielle utilisent souvent des systèmes de micro-réacteurs à flux, qui offrent une approche plus efficace et durable par rapport aux procédés batch traditionnels .
Analyse Des Réactions Chimiques
L'acide 1-(tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylique subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réactifs comme le borohydrure de sodium.
Substitution : Le groupe protecteur Boc peut être éliminé sélectivement en milieu acide, par exemple avec de l'acide trifluoroacétique dans le dichlorométhane.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent le dicarbonate de di-tert-butyle pour la protection et les acides forts comme l'acide trifluoroacétique pour la déprotection . Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L'acide 1-(tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylique a plusieurs applications de recherche scientifique :
Biologie : Le composé est utilisé dans la préparation de dérivés d'acides aminés et de mimétiques peptidiques.
Industrie : Le composé est utilisé dans la production de divers intermédiaires chimiques et produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylique implique principalement la protection et la déprotection des groupes amine. Le groupe Boc est ajouté à l'amine en milieu basique et peut être éliminé en milieu acide . Ce processus permet des réactions sélectives sur d'autres groupes fonctionnels sans interférence du groupe amine .
Applications De Recherche Scientifique
1-[(tert-Butoxy)carbonyl]-3-propylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of novel therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-propylpyrrolidine-3-carboxylic acid primarily involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the amine group for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparaison Avec Des Composés Similaires
L'acide 1-(tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylique peut être comparé à d'autres acides aminés et dérivés protégés par le Boc, tels que :
- Acide 1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylique
- Acide [1-(tert-butoxycarbonyl)amino]cyclohexanecarboxylique
Ces composés partagent le groupe protecteur Boc mais diffèrent dans leurs structures de base et leurs applications spécifiques. La particularité de l'acide 1-(tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylique réside dans sa structure spécifique, qui le rend adapté à certaines applications synthétiques et de recherche .
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-5-6-13(10(15)16)7-8-14(9-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) |
Clé InChI |
MUCLNOKQVQRPDA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



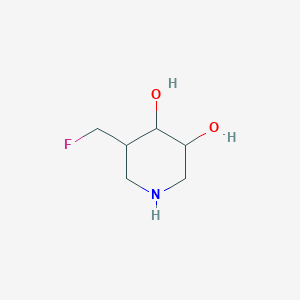
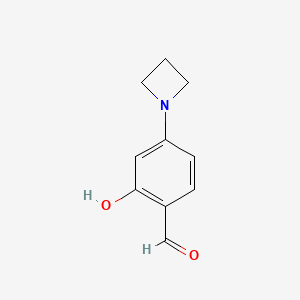
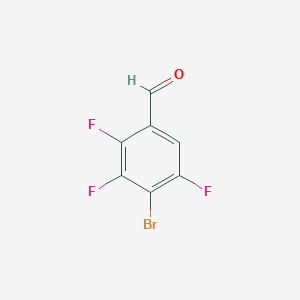
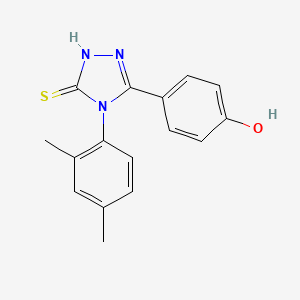
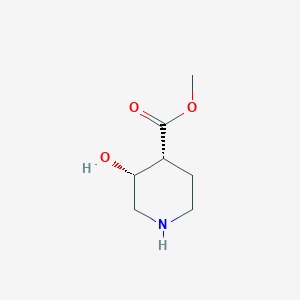
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
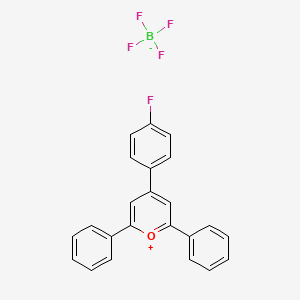
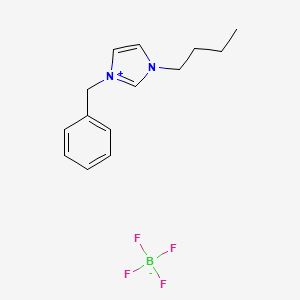
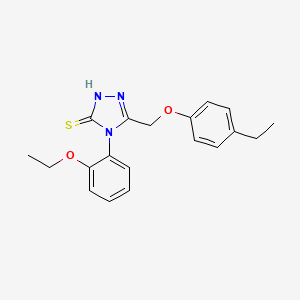
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
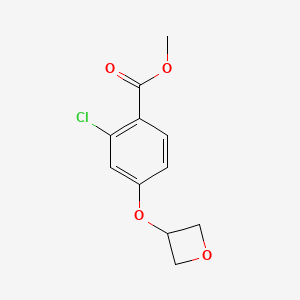
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
